molecular formula C7H14O6 B013699 Methyl beta-D-galactopyranoside CAS No. 1824-94-8

Methyl beta-D-galactopyranoside

Cat. No.: B013699
CAS No.: 1824-94-8
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-VOQCIKJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl beta-galactoside is a glycoside compound where a methyl group is bonded to the anomeric carbon of galactose through an O-glycosidic bond . It is a derivative of galactose, a type of sugar, and is often used in biochemical research and industrial applications.

Mechanism of Action

Target of Action

Methyl β-D-galactopyranoside (MGP) is a carbohydrate ester that has been studied for its potential as an inhibitor for the SARS-CoV-2 protease enzyme . The primary targets of MGP are the prime residues of the SARS-CoV-2 main protease, including Cys145, His41, MET165, GLY143, THR26, and ASN142 . These residues play a crucial role in the protease’s function, which is essential for the life cycle of the virus .

Mode of Action

MGP interacts with its targets through multiple electrostatic and hydrogen bonds . The shape of MGP esters and their ability to form these bonds with the active site of the protease match the binding modes of other minor-groove binders . This interaction inhibits the function of the protease, thereby potentially preventing the replication of the virus .

Biochemical Pathways

MGP is involved in the metabolism of 2-deoxygalactose . When MGP is acylated, it produces 6-O-acyl MGP esters, which are further modified into 2,3,4-tri-O-acyl MGP esters . These esters have a wide variety of functionalities and can affect various biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of MGP esters have been studied using in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction . These studies suggest that MGP esters have promising kinetic properties and appear to be safer inhibitors . .

Result of Action

The result of MGP’s action is primarily seen in its antimicrobial effects. In vitro testing against various bacteria and fungi has shown that MGP esters have promising antifungal functionality . Certain compounds were found to be potent against Bacillus subtilis and Escherichia coli strains .

Action Environment

The action of MGP can be influenced by various environmental factors. For instance, the stability of MGP esters can be affected by temperature and pH . Furthermore, the efficacy of MGP as an inhibitor can be influenced by the presence of other molecules in the environment . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of MGP.

Biochemical Analysis

Biochemical Properties

Methyl beta-D-galactopyranoside is involved in the metabolism of 2-deoxygalactose . It is a hexose, a type of monosaccharide with six carbon atoms, and plays a significant role in the biochemical reactions of certain organisms .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound can vary widely depending on the type of cell and the specific cellular context .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules within the cell. It can bind to certain enzymes and proteins, potentially inhibiting or activating them, and can also induce changes in gene expression . The exact nature of these interactions and their consequences can vary depending on the specific molecular context .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The specific temporal effects of this compound can vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . The specific dosage effects of this compound can vary depending on the specific animal model and experimental conditions .

Metabolic Pathways

This compound is involved in the metabolism of 2-deoxygalactose . It interacts with various enzymes and cofactors within this metabolic pathway . The compound can also have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can vary depending on the specific cellular context . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function can vary depending on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl beta-galactoside can be synthesized through the reaction of galactose with methanol in the presence of an acid catalyst . The reaction typically involves heating the mixture to facilitate the formation of the glycosidic bond. The process can be summarized as follows:

  • Dissolve galactose in methanol.
  • Add an acid catalyst such as hydrochloric acid.
  • Heat the mixture to around 60-70°C.
  • After the reaction is complete, neutralize the acid and purify the product through crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of methyl beta-galactoside may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce costs . Enzymatic methods using beta-galactosidase can also be employed to produce methyl beta-galactoside from lactose or other galactosides .

Chemical Reactions Analysis

Types of Reactions

Methyl beta-galactoside undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: The glycosidic bond can be cleaved and substituted with other groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl beta-galactoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl beta-galactoside is unique due to its specific interaction with beta-galactosidase and its role in studying carbohydrate metabolism. Its methyl group provides stability and makes it a useful model compound for various biochemical studies .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAGTYPODGVJG-VOQCIKJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017001
Record name Methyl galactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824-94-8
Record name Methyl β-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1824-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl beta-galactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl galactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl β-D-galactopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL .BETA.-D-GALACTOPYRANOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64RYD088RJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl beta-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
Methyl beta-D-galactopyranoside
Reactant of Route 3
Reactant of Route 3
Methyl beta-D-galactopyranoside
Reactant of Route 4
Methyl beta-D-galactopyranoside
Reactant of Route 5
Reactant of Route 5
Methyl beta-D-galactopyranoside
Reactant of Route 6
Methyl beta-D-galactopyranoside
Customer
Q & A

Q1: How does methyl beta-D-galactopyranoside interact with lectins?

A1: this compound binds to lectins, a diverse group of carbohydrate-binding proteins, through specific interactions with its galactose moiety. The strength of binding varies depending on the specific lectin and the orientation of the methyl group (alpha or beta). For example, it demonstrates higher affinity for the lectin Ricinus communis agglutinin I (RCA120) in the beta anomeric configuration. [] This interaction primarily involves the hydroxyl groups at the C2, C3, and C4 positions of the galactose ring. [, ]

Q2: What are the structural features of this compound?

A2:

  • Spectroscopic Data: Detailed 1H and 13C NMR data for this compound and its derivatives can be found in several research articles. [, , ] These studies provide valuable information about the compound's conformation and structural features.

Q3: Does the conformation of this compound influence its binding to proteins?

A3: Yes, the conformation of the glycosidic linkage in this compound can influence its binding affinity to proteins like lectins. This is evident from the different binding affinities observed for its alpha and beta anomers with certain lectins. [, , ]

Q4: Have there been any computational studies investigating the interactions of this compound with proteins?

A6: Yes, computational studies, including molecular modeling and theoretical calculations, have been employed to understand the interactions between this compound and aromatic compounds, particularly focusing on the CH/pi interaction. [, ] These studies provide insights into the nature and strength of these interactions, which are relevant for understanding carbohydrate-protein interactions in biological systems.

Q5: How do modifications to the galactose moiety of this compound affect its biological activity?

A7: Modifications to the galactose moiety can significantly influence the binding affinity and selectivity of this compound towards different proteins. For instance, the introduction of hydrophobic substituents, such as cyclohexyl or phenyl groups, at the alpha position of the galactose ring can enhance binding affinity to the lactose permease of Escherichia coli. [] Additionally, modifications at the C6 position, such as deoxygenation or halogenation, have been shown to impact the transport of galactose analogs in biological systems. []

Q6: Are there specific structural requirements for the recognition of this compound by the lactose permease of Escherichia coli?

A8: Yes, the lactose permease of E. coli exhibits a distinct preference for alpha-substituted D-galactopyranosides with hydrophobic aglycons. The presence of bulky hydrophobic groups at the alpha position enhances binding affinity, suggesting that the interaction is directed towards the carbon atom linked to the anomeric oxygen. []

Q7: What analytical techniques are commonly used to study this compound?

A7: Various analytical techniques are employed to characterize and study this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is frequently used to study the compound's conformation and interactions with other molecules. [, , ]
  • High-Performance Liquid Chromatography (HPLC): Allows for the separation and quantification of this compound and its derivatives. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): Enables the identification and quantification of this compound in complex mixtures. []
  • Enzyme Assays: Utilized to investigate the role of this compound as a substrate or inhibitor for enzymes such as beta-galactosidases. [, ]
  • Haemagglutination (HA) and HA Inhibition Assays: Employed to study the interactions of this compound with lectins and assess their binding affinity. []

Q8: What is the role of this compound in bacterial adhesion?

A10: Research suggests that some bacteria, like Vibrio shiloi, adhere to their host using a beta-D-galactopyranoside-containing receptor. [] This adhesion can be inhibited by the presence of methyl-beta-D-galactopyranoside, indicating its involvement in the recognition process.

Q9: How is the synthesis of methyl 6-O-alpha-D-galactopyranosyl-beta-D-galactopyranoside achieved?

A11: This disaccharide can be synthesized through a multi-step process involving the reaction of methyl 2,3,4-tri-O-acetyl-beta-D-galactopyranoside with 2,3,4,6-tetra-O-acetyl-alpha-D-galactosyl bromide, followed by deacetylation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.